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Cat. No.: B1668423 Get Quote

For researchers, scientists, and professionals in drug development, the isolation of high-purity

DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to

next-generation sequencing. The Cetyltrimethylammonium bromide (CTAB) method is a widely

used protocol, particularly for plant tissues rich in polysaccharides and polyphenols. However,

the purity of the extracted DNA can vary and must be rigorously assessed. This guide provides

a comparative analysis of the CTAB method against two common alternatives—Phenol-

Chloroform extraction and commercially available silica column-based kits (e.g., Qiagen

DNeasy Plant Mini Kit)—with a focus on spectrophotometric purity assessment.

Spectrophotometric Assessment of DNA Purity
Spectrophotometry is a rapid and common technique to assess the concentration and purity of

nucleic acid samples.[1] By measuring the absorbance of light at specific wavelengths, critical

purity ratios can be determined.

A260/A280 Ratio: This ratio is the primary indicator of protein contamination. Pure double-

stranded DNA (dsDNA) is expected to have an A260/A280 ratio of approximately 1.8.[2][3] A

lower ratio suggests the presence of proteins, which have a strong absorbance at 280 nm.[2]

A260/A230 Ratio: This ratio serves as a secondary measure of purity, indicating

contamination by organic compounds and salts.[2] For pure nucleic acid samples, the

A260/A230 ratio should ideally be between 2.0 and 2.2.[2] Lower ratios can point to

contamination with substances like phenol, guanidine salts (often used in silica column kits),

or carbohydrates, all of which absorb light at or near 230 nm.[2]
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Comparison of DNA Extraction Methods
The choice of DNA extraction method significantly impacts the purity of the final sample. Below

is a comparison of the CTAB method with Phenol-Chloroform and a silica column-based kit,

supported by experimental data from maize leaf tissue.
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Method Principle
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A260/A280

Ratio
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A260/A230

Ratio

Advantages
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es

CTAB

(Cetyltrimethy

lammonium

bromide)

Cationic

detergent that

solubilizes

membranes

and forms a

complex with

nucleic acids,

separating

them from

polysaccharid

es and other

inhibitors.[3]

1.6 - 2.0[2] >1.5[4]

Effective for

tissues high

in

polysaccharid

es and

polyphenols

(e.g., plants).

[5] Cost-

effective for

large-scale

extractions.

Can be time-

consuming.

May involve

the use of

hazardous

chemicals

like

chloroform.

Potential for

carryover of

CTAB, which

can inhibit

downstream

reactions.

Phenol-

Chloroform

Organic

extraction

where phenol

denatures

proteins and

chloroform

solubilizes

lipids,

separating

them from the

aqueous

phase

containing

DNA.[6]

~1.8 - 1.9 >2.0

High yield of

pure DNA.[6]

Effective at

removing

proteins.

Involves the

use of toxic

and

hazardous

organic

solvents.[5]

Can be

laborious and

prone to

phenol

carryover if

not

performed

carefully.
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Silica

Column-

Based Kit

(e.g., Qiagen

DNeasy)

DNA

selectively

binds to a

silica

membrane in

the presence

of high

concentration

s of

chaotropic

salts.

Contaminants

are washed

away, and

pure DNA is

eluted.

1.8 - 1.95[2]

Often lower

initially due to

chaotropic

salt

carryover, but

improves with

proper

washing.

Fast and

straightforwar

d protocols.

[2] High

reproducibility

. Minimal use

of hazardous
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Can be more
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per sample.

The binding

capacity of
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can be a
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Table 1: Comparison of DNA Extraction Methods

Experimental Data: DNA Purity from Maize
The following table summarizes spectrophotometric data from a study comparing DNA

extraction methods from maize grains.
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Extraction Method A260/A280 Ratio Range Notes on Purity

CTAB 1.6 - 2.0

A ratio <1.7 in some samples

indicated protein

contamination. A ratio >1.9

suggested the presence of

RNA.[2]

Qiagen DNeasy Plant Mini Kit 1.2 - 1.95

Wider range, with some

samples showing significant

protein contamination (ratio of

1.2).[2]

Modified Mericon Kit (Silica-

based)
1.6 - 1.8

Generally indicative of DNA

free from significant protein

and RNA contamination.[2]

Table 2: Experimental Data on DNA Purity from Maize Grain Extractions[2]

Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines of the key

experimental protocols.

Spectrophotometric Analysis of DNA Purity
Instrument Preparation: Turn on the spectrophotometer (e.g., NanoDrop) and allow the lamp

to warm up.

Blanking: Pipette 1-2 µL of the DNA elution buffer (e.g., TE buffer or nuclease-free water)

onto the measurement pedestal and perform a blank measurement to zero the instrument.

Sample Measurement: Pipette 1-2 µL of the DNA sample onto the pedestal and initiate the

measurement.

Data Recording: Record the absorbance values at 260 nm, 280 nm, and 230 nm, as well as

the calculated A260/A280 and A260/A230 ratios.
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Cleaning: Clean the pedestal thoroughly with a lint-free wipe between samples.

DNA Extraction Protocols
Lysis: Grind plant tissue in liquid nitrogen and transfer to a tube containing pre-warmed

CTAB extraction buffer. Incubate at 60-65°C for 30-60 minutes.

Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

Centrifuge to separate the phases.

Precipitation: Transfer the upper aqueous phase to a new tube and add 0.7-1.0 volumes of

cold isopropanol to precipitate the DNA.

Washing: Pellet the DNA by centrifugation, discard the supernatant, and wash the pellet with

70% ethanol.

Resuspension: Air-dry the pellet and resuspend in TE buffer or nuclease-free water.

Lysis: Homogenize the sample in a suitable lysis buffer.

Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and

mix thoroughly. Centrifuge to separate the phases.

DNA Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the

interphase.

Precipitation: Precipitate the DNA with isopropanol or ethanol and a salt (e.g., sodium

acetate).

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend

in a suitable buffer.

Lysis: Disrupt the plant tissue and add the provided lysis buffer (Buffer AP1) and RNase A.

Incubate at 65°C.

Precipitation: Add Buffer P3 to precipitate detergents, proteins, and polysaccharides, and

centrifuge.
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Binding: Transfer the supernatant to a QIAshredder spin column to remove debris. Add

binding buffer (Buffer AW1) to the flow-through and transfer to a DNeasy Mini spin column.

Centrifuge to bind the DNA to the silica membrane.

Washing: Wash the membrane with Buffer AW2 to remove contaminants.

Elution: Elute the pure DNA from the membrane with Buffer AE.

Visualizing the Workflow and Purity Assessment
To better understand the experimental process and the logic of purity assessment, the following

diagrams are provided.

DNA Extraction Spectrophotometry

Plant Tissue Sample DNA Extraction
(CTAB, Phenol-Chloroform, or Kit) DNA in Elution Buffer Measure Absorbance

(A260, A280, A230)
Calculate Purity Ratios

(A260/A280, A260/A230) Assess Purity and Concentration

Click to download full resolution via product page

Caption: Experimental workflow for assessing DNA purity.
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Caption: Interpretation of spectrophotometric purity ratios.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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